2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
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Description
2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C18H14N2O2S and its molecular weight is 322.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and anticancer properties , suggesting potential targets could be inflammatory pathways and cancer cell lines.
Mode of Action
Based on its structural similarity to other pyrimidinone derivatives, it may interact with its targets to modulate their activity . This could result in changes to cellular processes, potentially leading to anti-inflammatory or anticancer effects .
Biochemical Pathways
Given its potential anti-inflammatory and anticancer properties, it may impact pathways related to inflammation and cell proliferation .
Result of Action
Based on its potential anti-inflammatory and anticancer properties, it may modulate cellular processes in a way that reduces inflammation and inhibits cancer cell growth .
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,4-d]pyrimidin-4(3H)-thione, a related compound, can efficiently populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that 2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione may also have significant biochemical activity.
Cellular Effects
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that this compound may also have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, inhibit d-Dopachrome Tautomerase Activity and suppress the proliferation of Non-Small Cell Lung Cancer Cells . This suggests that this compound may also exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that related compounds, such as thieno[3,4-d]pyrimidin-4(3H)-thione, exhibit long-lived and reactive triplet states . This suggests that this compound may also have significant temporal effects in laboratory settings.
Metabolic Pathways
It is known that pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . This suggests that this compound may also be involved in similar metabolic pathways.
Properties
CAS No. |
902941-23-5 |
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Molecular Formula |
C18H14N2O2S |
Molecular Weight |
322.38 |
IUPAC Name |
2-(2-hydroxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-4-6-11-9-13-17(22-15(10)11)19-16(20-18(13)23)12-7-2-3-8-14(12)21/h2-8,21H,9H2,1H3,(H,19,20,23) |
InChI Key |
ZYJUIKZUMQHXRG-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=CC=C4O |
solubility |
not available |
Origin of Product |
United States |
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